molecular formula C16H15N5O2S B2882813 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034511-35-6

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2882813
CAS RN: 2034511-35-6
M. Wt: 341.39
InChI Key: GYEWCJSQCATRDP-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that can be synthesized through various chemical reactions involving different heterocyclic frameworks. These frameworks include benzothiazoles, thiadiazoles, and pyrimidines, which are known for their wide range of biological activities. For instance, the synthesis of benzothiazole and 1,3,4-thiadiazole derivatives has been explored for potential anti-inflammatory, analgesic, antitumor, and antioxidant activities. These compounds are synthesized using key intermediates, such as carboxamidine dithiocarbamate, which can further undergo cyclization reactions to yield various substituted thiadiazoles. These synthesized compounds have been evaluated for their biological activities, including antimicrobial, antilipase, antiurease, and anticancer properties, showing significant potential in various therapeutic areas (Abu‐Hashem et al., 2020; Hamama et al., 2013; Kohara et al., 1996).

Anticancer and Anti-inflammatory Applications

The synthesis of novel pyrimidine and thiophene derivatives has been reported to exhibit significant antibacterial and anti-inflammatory activities. These activities are crucial for the development of new therapeutic agents that can address various diseases, including cancer and inflammation-related conditions. The synthesized compounds have shown promising results in inhibiting the growth of bacterial strains and reducing inflammation, highlighting their potential as novel therapeutic agents (Lahsasni et al., 2018).

Antimicrobial Activity

The design and synthesis of benzimidazole derivatives bearing acidic heterocycles have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. This activity is attributed to the structural features of these compounds, which enable them to interact with microbial targets, thereby inhibiting their growth and proliferation. The antimicrobial activity of these compounds is a promising avenue for the development of new antibiotics and antimicrobial agents (Devarasetty et al., 2019).

Insecticidal Properties

Compounds incorporating thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential use of these compounds in agricultural applications to protect crops from pest damage. The synthesis and evaluation of these compounds provide valuable insights into the development of new insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-15-8-13(10-1-2-10)18-9-21(15)6-5-17-16(23)11-3-4-12-14(7-11)20-24-19-12/h3-4,7-10H,1-2,5-6H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWCJSQCATRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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